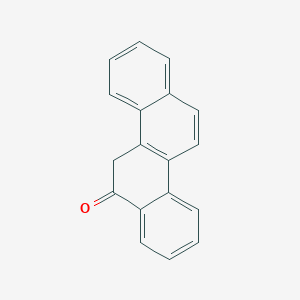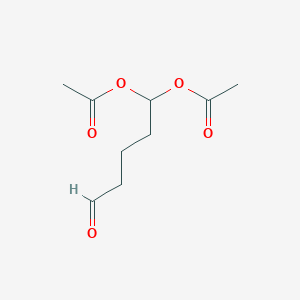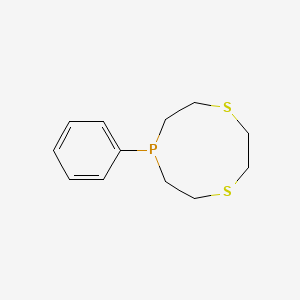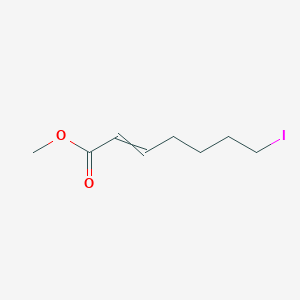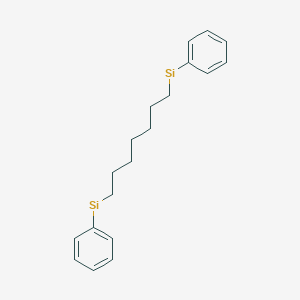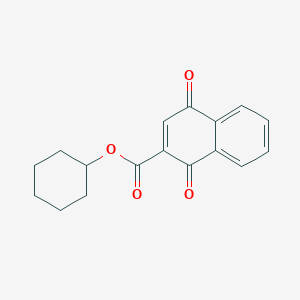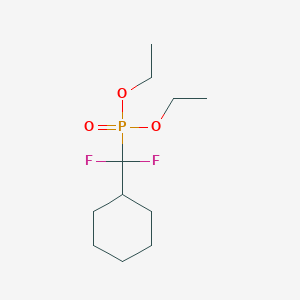
Phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C5H11F2O3P. It is a clear, colorless oil with a density of 1.193 g/cm³ and a boiling point of 96°C at 15 mmHg . This compound is part of the broader class of phosphonic acids, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester can be synthesized through several methods. One common method involves the silyldealkylation of simple dialkyl esters using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity . Industrial production methods often involve microwave-assisted synthesis to accelerate the reaction and improve yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Common substitution reactions involve the replacement of the ester groups with other functional groups.
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation and various oxidizing or reducing agents depending on the desired product . Major products formed from these reactions include different phosphonic acid derivatives and phosphine compounds .
Scientific Research Applications
Phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Industry: It is used in the production of polymers, paints, and adhesives.
Mechanism of Action
The mechanism of action of phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in various chemical reactions . The pathways involved often include the formation of stable complexes with metal ions, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester is unique due to its difluoromethyl group, which imparts distinct chemical properties compared to other phosphonic acids. Similar compounds include:
Diethyl (difluoromethyl)phosphonate: Similar structure but lacks the cyclohexyl group.
Diethyl (difluoromethane)phosphonate: Another similar compound with slight variations in the alkyl groups.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties due to the variations in their substituents .
Properties
CAS No. |
176647-42-0 |
|---|---|
Molecular Formula |
C11H21F2O3P |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
[diethoxyphosphoryl(difluoro)methyl]cyclohexane |
InChI |
InChI=1S/C11H21F2O3P/c1-3-15-17(14,16-4-2)11(12,13)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 |
InChI Key |
SAHKPJPFOOYGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1CCCCC1)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


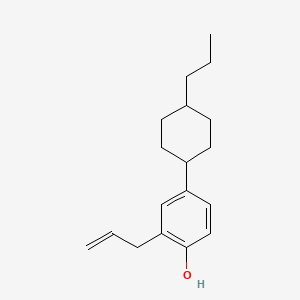
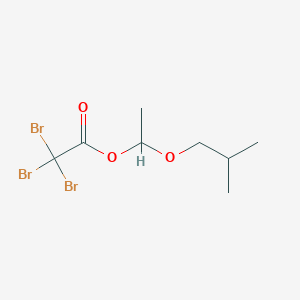
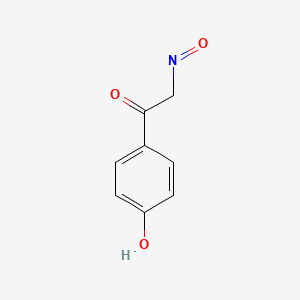
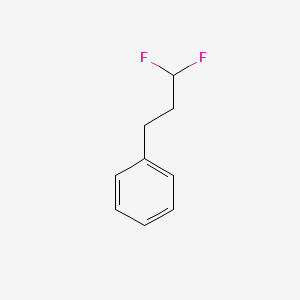
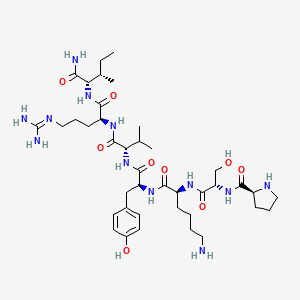
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
